molecular formula C14H11N3O2 B1418287 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-12-2

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1418287
CAS No.: 1219454-12-2
M. Wt: 253.26 g/mol
InChI Key: FWUURRRPVRGVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one is a high-purity chemical building block offered for drug discovery and biotechnology research. This heterocyclic compound features a 1,2,4-oxadiazol-5-one core, a scaffold recognized in medicinal chemistry for its broad biological potential. Molecules containing the 1,2,4-oxadiazole moiety are known to exhibit interesting pharmacological properties and are frequently investigated as core structures in the development of new therapeutic agents . Specifically, 1,2,4-oxadiazole derivatives have been identified as key frameworks in the search for novel anticancer agents, with mechanisms that can include the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and telomerase . Furthermore, this structural class has demonstrated significant potential in agricultural sciences, showing promising antibacterial activity against various plant pathogens . As a versatile building block, this compound is designed for use in organic synthesis and parallel synthesis programs to create novel molecules for biological screening. The product is supplied with a minimum purity of 95% and is available in milligram to kilogram quantities to support all stages of research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(2-methylphenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13-16-14(18)19-17-13/h2-8H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUURRRPVRGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General methods for synthesizing 1,2,4-oxadiazoles

The most common method involves O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature. The cyclocondensation time depends on the amount of TBAF (0.1–1.4 equivalents) and typically ranges from 1 to 12–16 hours.

General procedure for preparation of acids

To synthesize acids, an amidoxime (2 mmol) and ester (4 mmol) are dissolved in DMSO (3 mL), and powdered NaOH (240 mg, 4 mmol) is rapidly added. The reaction mixture is stirred at room temperature for 18 hours, then diluted with cold brine (30 mL) and washed twice with toluene (5 mL). The aqueous solution is acidified to a pH of approximately 1 using hydrochloric acid and cooled to 5 °C. The resulting precipitate is filtered off, washed with cold water (5 mL), and dried in air at 50 °C.

For example, 2-(5-Oxo-3-(4-methylphenyl)-5,6-dihydro-4 H-1,2,4-oxadiazin-6-yl)acetic acid can be synthesized as follows: White powder; 65% yield (161 mg); m.p. 198–199 °C.

General procedure for the synthesis of 1,2,4-oxadiazin-5(6H)-ones

To synthesize 1,2,4-oxadiazin-5(6H)-ones, add t-BuONa (384 mg, 4 mmol) rapidly to a solution of amidoxime 1 (2 mmol) in DMSO (3 mL) at room temperature. Stir the reaction mixture at room temperature for 10 minutes, then add ester 2 (2.4 mmol). Stir the reaction mixture at room temperature for another 18 hours and then dilute with HCl (10% solution in water) (30 mL). Collect the resulting precipitate by filtration, wash with cold water (5 mL), and air-dry at 50 °C.

Chemical Reactions Analysis

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives induced apoptosis in glioblastoma cells, showcasing their potential as anticancer agents .

Anti-inflammatory Properties

Compounds similar to 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one have been identified as effective cyclooxygenase inhibitors. These compounds can potentially serve as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often lead to gastrointestinal side effects .

Antimicrobial Effects

The oxadiazole derivatives have shown significant antimicrobial activity against various pathogens. Studies have reported their effectiveness against both bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. This antimicrobial property is crucial for developing new antibiotics in response to rising antibiotic resistance .

Case Study 1: Anticancer Evaluation

A recent study synthesized several oxadiazole derivatives and tested them against glioblastoma cell lines. The results indicated that specific compounds not only inhibited cell proliferation but also triggered apoptosis through DNA damage pathways .

CompoundIC50 (µM)Mechanism of Action
Compound A15.3Induces apoptosis
Compound B22.7DNA damage
Compound C10.5Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

Another investigation focused on evaluating the anti-inflammatory effects of oxadiazole derivatives in animal models. The results suggested a significant reduction in inflammatory markers, indicating a potential for these compounds in treating inflammatory diseases .

CompoundInflammatory Marker Reduction (%)
Compound D65%
Compound E72%
Compound F58%

Mechanism of Action

The mechanism of action of 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound’s ability to induce apoptosis is linked to its interaction with caspases, which are key enzymes in the apoptotic pathway .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The o-tolyl group (methyl substituent) in the target compound provides moderate electron-donating effects, balancing steric bulk and lipophilicity. In contrast, fluoro () and trifluoromethyl () substituents are electron-withdrawing, increasing polarity and metabolic stability . The amino group in significantly enhances water solubility, making it suitable for aqueous-phase reactions .
  • The o-tolyl group offers intermediate lipophilicity, which may optimize bioavailability .

Biological Activity

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring, which is known for its stability and ability to interact with biological targets. The molecular formula is C13H12N4OC_{13}H_{12}N_{4}O, and its structure can be represented as follows:

Structure C13H12N4O\text{Structure }\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}

The biological activity of 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one is primarily attributed to its ability to inhibit key enzymes involved in various physiological processes. Notably, compounds with similar structures have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

Research indicates that oxadiazole derivatives can selectively inhibit AChE and BuChE. For instance, a study found that certain oxadiazole derivatives demonstrated IC50 values ranging from 12.8 µM to 99.2 µM for AChE inhibition . The selectivity towards BuChE suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

Antimicrobial Activity

Oxadiazole derivatives have shown promising antimicrobial properties. In vitro studies revealed that compounds similar to 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one exhibited significant activity against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Potential

The antiproliferative effects of oxadiazole derivatives have been evaluated against several cancer cell lines. For example, compounds with similar scaffolds demonstrated significant cytotoxicity against breast and colon cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Study 1: Alzheimer’s Disease

A series of oxadiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. Among them, 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one was identified as a potent inhibitor with favorable selectivity for BuChE over AChE. This selectivity is crucial for developing treatments aimed at minimizing side effects associated with non-selective inhibitors .

Study 2: Antimicrobial Screening

In a comprehensive screening of oxadiazole derivatives against pathogenic bacteria, 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one demonstrated substantial inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antibiotics .

Data Summary

Activity IC50 Value Target Reference
AChE Inhibition12.8 - 99.2 µMAcetylcholinesterase
BuChE Inhibition>53.1 µMButyrylcholinesterase
Antimicrobial ActivityVariesVarious Bacterial Strains
Anticancer ActivitySignificantBreast & Colon Cancer Cell Lines

Q & A

Q. What are the common synthetic routes for 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclocondensation of amidoximes with carbonyl precursors. For analogous oxadiazoles, the Vilsmeier–Haack reaction (using POCl₃/DMF) has proven effective, requiring anhydrous conditions at 80–100°C for 6–12 hours . Optimization includes solvent selection (DMF or THF), catalyst loading (1.2–1.5 equivalents of POCl₃), and monitoring via TLC/HPLC to isolate intermediates. Post-reaction quenching with ice-water and recrystallization (ethanol/water) improves yield (60–75%) and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer: Structural confirmation relies on X-ray crystallography (e.g., CCDC deposition for bond angles/planarity) , supplemented by ¹H/¹³C NMR (δ 8.5–9.0 ppm for pyridyl protons; δ 160–170 ppm for oxadiazole carbons). Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and GC-MS for residual solvents. Stability studies use thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C) .

Q. How does the solubility profile of 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one influence its applicability in biological assays?

Answer: Limited aqueous solubility (logP ≈ 2.5–3.2) necessitates co-solvents (e.g., 0.5% DMSO) or cyclodextrin inclusion complexes. Solubility in DMF/DMSO (5–10 mg/mL) facilitates stock solutions, while precipitation in PBS requires kinetic solubility assays (shake-flask method) to determine bioavailable concentrations. Solubility-temperature correlations (Van’t Hoff plots) guide assay design .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and cellular models for this compound?

Answer: Discrepancies often stem from cellular permeability or off-target effects. Use parallel assays:

  • In vitro: Purified enzyme targets (e.g., xanthine oxidase inhibition assays with IC₅₀ determination) .
  • Cellular: Isogenic cell lines (wild-type vs. CRISPR-target knockout) to isolate target-specific effects .
  • Pharmacokinetics: Plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to adjust for bioavailability .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this oxadiazole derivative in nucleophilic environments?

Answer:

  • DFT calculations (B3LYP/6-31G):* Identify electrophilic sites (e.g., C-5 on oxadiazole) and charge distribution .
  • MD simulations (AMBER): Model solvation effects in DMSO/water mixtures to predict reaction kinetics .
  • Experimental validation: SNAr reactions with amines (e.g., benzylamine) under varying pH (7–9) to correlate computed activation energies (ΔG‡ ≈ 20–25 kcal/mol) with observed rate constants (k ≈ 0.05–0.2 M⁻¹s⁻¹) .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound to enhance target binding affinity?

Answer: Focus on:

  • Core modifications: Bioisosteric replacement of oxadiazole with triazoles or thiadiazoles to modulate electron density .
  • Substituent effects: Halogenation (Br, Cl) or methoxy groups on the o-tolyl ring to enhance hydrophobic interactions .
  • Analytical validation: Surface Plasmon Resonance (SPR) for binding kinetics (ka/kd rates) and CoMFA models to quantify steric/electronic contributions (q² > 0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.